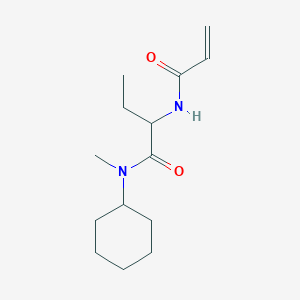
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 is a promising drug candidate for the treatment of cancer, as it has shown efficacy against a variety of cancer cell lines, including solid tumors and hematological malignancies. In
Mécanisme D'action
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and a decrease in protein translation. The inhibition of RNA polymerase I transcription is thought to be a key mechanism of N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide's anticancer activity, as cancer cells are highly dependent on ribosomal RNA synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted cellular components. In addition, N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has several advantages for lab experiments, including its potency and selectivity for RNA polymerase I transcription. However, N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has some limitations, including its challenging synthesis and potential toxicity. N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide is also highly protein-bound, which may limit its distribution and efficacy in vivo.
Orientations Futures
For N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide research include the development of more efficient synthesis methods, the identification of biomarkers for patient selection, and the optimization of dosing regimens. N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has the potential to be a valuable addition to the anticancer drug arsenal and may have applications in the treatment of other diseases as well.
Méthodes De Synthèse
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide is synthesized through a multistep process that involves the reaction of cyclohexanone with methylamine and propionic anhydride to produce N-cyclohexyl-N-methyl-2-(propionylamino)butanamide. This intermediate is then reacted with acryloyl chloride to produce N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide. The synthesis of N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide is challenging, as it requires the use of hazardous chemicals and specialized equipment.
Applications De Recherche Scientifique
N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has demonstrated efficacy against a variety of cancer cell lines, including breast cancer, ovarian cancer, and lymphoma. In preclinical studies, N-Cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide has shown promise as a single agent therapy and in combination with other drugs.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-2-(prop-2-enoylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-4-12(15-13(17)5-2)14(18)16(3)11-9-7-6-8-10-11/h5,11-12H,2,4,6-10H2,1,3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUSOMBVGMXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-(prop-2-enamido)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


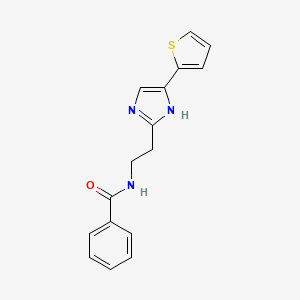
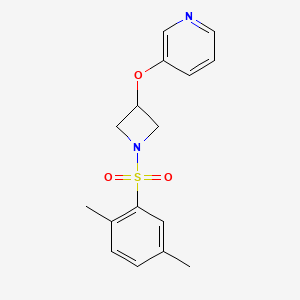


![5-{[3-(dimethylamino)propyl]amino}-9-(4-methylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2454247.png)
![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)

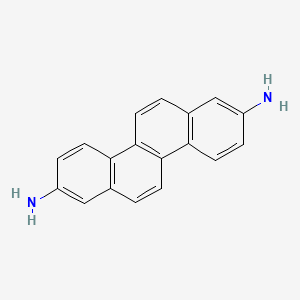
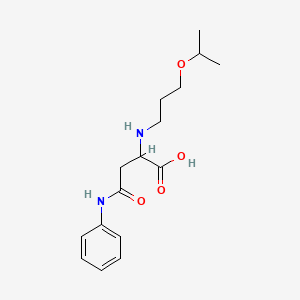
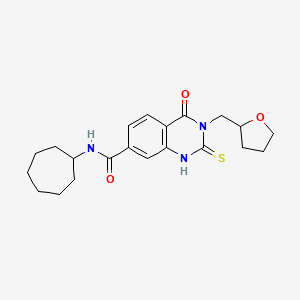


![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B2454258.png)